Trimetozine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Trimetozin wird durch Reaktion von 3,4,5-Trimethoxybenzoylchlorid mit Morpholin in Gegenwart von Natriumhydroxid synthetisiert . Die Reaktion verläuft wie folgt:

Bildung von 3,4,5-Trimethoxybenzoylchlorid: Dies wird typischerweise durch Reaktion von 3,4,5-Trimethoxybenzoesäure mit Thionylchlorid (SOCl2) hergestellt.

Reaktion mit Morpholin: Das 3,4,5-Trimethoxybenzoylchlorid wird dann in Gegenwart von Natriumhydroxid mit Morpholin umgesetzt, um Trimetozin zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Trimetozin folgt dem gleichen Syntheseweg, wird aber auf grössere Mengen skaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Trimetozin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Trimetozin kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Trimetozin in seine reduzierten Formen umwandeln.

Substitution: Trimetozin kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid (NaOH) und Kaliumhydroxid (KOH).

Hauptsächlich gebildete Produkte:

Oxidation: Oxidierte Derivate von Trimetozin.

Reduktion: Reduzierte Formen von Trimetozin.

Substitution: Substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung in Studien zum Reaktionsmechanismus verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und seinem Potenzial als biochemisches Werkzeug.

Medizin: Wird hauptsächlich als Beruhigungsmittel und Tranquilizer zur Behandlung von Angstzuständen eingesetzt.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Trimetozin ist nicht vollständig geklärt . Es wird angenommen, dass es seine Wirkungen durch Interaktion mit Neurotransmittersystemen im Gehirn entfaltet, was zu seinen beruhigenden und beruhigendem Eigenschaften führt . Die beteiligten molekularen Ziele und Pfade sind noch in der Untersuchung.

Ähnliche Verbindungen:

Trimetazidin: Eine weitere Verbindung, die wegen ihrer Anti-Ischämie-Eigenschaften eingesetzt wird.

Morpholin-Derivate: Verbindungen, die die Morpholin-Einheit teilen und ähnliche pharmakologische Wirkungen zeigen.

Einzigartigkeit von Trimetozin: Trimetozin ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die die 3,4,5-Trimethoxyphenylgruppe und die Morpholin-Einheit umfasst. Diese Kombination verleiht ihm besondere pharmakologische Eigenschaften, die es als Beruhigungsmittel und Tranquilizer wirksam machen .

Wirkmechanismus

The exact mechanism of action of Trimetozine is not fully understood . it is believed to exert its effects by interacting with neurotransmitter systems in the brain, leading to its sedative and tranquilizing properties . The molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Trimetazidine: Another compound used for its anti-ischemic properties.

Morpholine Derivatives: Compounds that share the morpholine moiety and exhibit similar pharmacological effects.

Uniqueness of Trimetozine: this compound is unique due to its specific chemical structure, which includes the 3,4,5-trimethoxyphenyl group and the morpholine moiety. This combination imparts distinct pharmacological properties, making it effective as a sedative and tranquilizer .

Biologische Aktivität

Trimetozine, a compound originally developed as a mild sedative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and case analyses.

Overview of this compound

This compound (C_17H_21N_3O_4S) is primarily known for its sedative effects, particularly in treating mood disorders such as anxiety and depression. Historically used since the 1960s, it has been studied for various applications, including chronic pain management and insomnia treatment .

The biological activity of this compound is attributed to its interaction with several neurotransmitter systems. Notably, it exhibits:

- Anxiolytic Effects : Recent studies indicate that this compound analogues can induce anxiolytic-like activity without impairing motor functions. For instance, a derivative compound, LQFM289, demonstrated significant anxiolytic effects at a dosage of 10 mg/kg in animal models .

- Modulation of Neurotransmitter Levels : LQFM289 was shown to lower corticosterone and tumor necrosis factor-alpha levels in treated mice, suggesting a role in stress response modulation .

Case Studies and Research Findings

- Electrochemical Properties : A study utilizing electrochemical methods revealed that LQFM289 exhibits distinct oxidation peaks, indicating its redox behavior and potential antioxidant properties. This study suggests that the compound may be beneficial in neurodegenerative conditions due to its ability to modulate oxidative stress .

- Antioxidant Activity : this compound derivatives have been investigated for their antioxidant profiles. The incorporation of butylated hydroxytoluene (BHT) into the molecular structure has shown promising results in enhancing the antioxidant capacity compared to this compound alone .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. While specific IC50 values were not reported for this compound itself, related guanidine-containing compounds exhibited significant cytotoxicity against HL-60 leukemia cells, suggesting potential avenues for further exploration .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

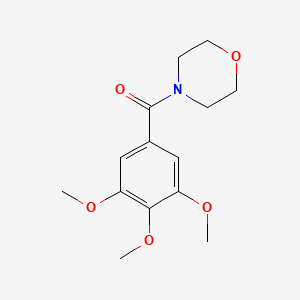

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVOEFLBOSSYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023713 | |

| Record name | Trimetozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-41-6 | |

| Record name | Trimetozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetozine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETOZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIMETOZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimetozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimetozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?

A1: While the exact mechanism of action of this compound remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of this compound with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that this compound's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.

Q2: What is the structural characterization of this compound?

A2: Although specific spectroscopic data is limited in the provided research, this compound's molecular formula is C14H19NO4 [].

Q3: Can you describe the process of this compound purification using liquid-liquid extraction?

A3: Liquid-liquid extraction serves as a crucial step in the purification of this compound [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate this compound from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].

Q4: Are there any computational studies investigating this compound and its analogues?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel this compound analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, this compound and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].

Q5: What analytical techniques are employed to study this compound?

A5: Several analytical methods have been used in this compound research. Gas chromatography has been employed to simultaneously determine the glucuronides of this compound in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying this compound and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.